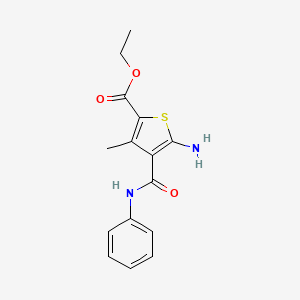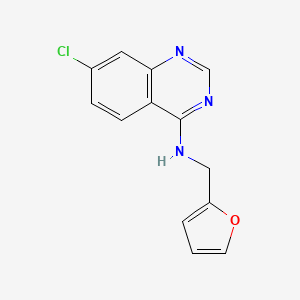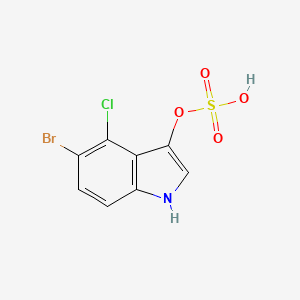![molecular formula C15H18BrClN2O4 B1223638 ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate CAS No. 6634-30-6](/img/structure/B1223638.png)
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenoxy group substituted with bromine and chlorine, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Piperazine: The phenoxy intermediate is then coupled with piperazine under controlled conditions to form the desired piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromine and chlorine atoms on the phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxy group and piperazine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Chloro-2-fluorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
- 4-[2-(4-Bromo-2-methylphenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
- 4-[2-(4-Bromo-2-nitrophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Uniqueness
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
6634-30-6 |
|---|---|
Molekularformel |
C15H18BrClN2O4 |
Molekulargewicht |
405.67 g/mol |
IUPAC-Name |
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18BrClN2O4/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)10-23-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3 |
InChI-Schlüssel |
FHXLTHHWLKREEX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1223556.png)
![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide](/img/structure/B1223562.png)
![2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B1223563.png)

![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)

![6-(4-bromophenyl)-3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1223569.png)
![4-[(2-Hydroxyanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1223575.png)
![4-(1H-indol-3-yl)butanoic acid [2-(3-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223576.png)
![2-[[2-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]-3-thiophenecarboxamide](/img/structure/B1223579.png)


